REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]=[CH:4][C:3]=1[NH2:12].[N:13]([O-])=O.[Na+]>C(O)(=O)C.O>[F:10][C:8]([F:11])([F:9])[C:6]1[CH:7]=[C:2]2[CH:1]=[N:13][NH:12][C:3]2=[CH:4][N:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NC(=C1)C(F)(F)F)N
|
Name
|
|
Quantity
|
392 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand at ambient temperature for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
Acetic acid was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual aqueous solution was partitioned between EtOAc and sat. aq. NaHCO3
|
Type
|
WASH
|
Details
|
The organic solution was washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried (Phase separator)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
2.49 min.
|
Duration
|
2.49 min
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C2C(=CN1)NN=C2)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |